2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a pyrrolidine ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development. The unique structure of this compound allows for diverse chemical modifications, making it a versatile candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the construction of the pyrrolidine and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a suitable pyrazole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure by adding hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper complexes) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its interactions with various biomolecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole include:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazole derivatives: Compounds with a pyrazole ring, such as 3,5-dimethylpyrazole and 1-phenylpyrazole.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which combines the properties of both pyrrolidine and pyrazole rings. This fusion enhances the compound’s stability, reactivity, and potential biological activities. Additionally, the ability to modify both rings independently allows for the creation of a wide range of derivatives with diverse properties and applications .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C10H15N3/c1-4-9(11-5-1)10-7-8-3-2-6-13(8)12-10/h7,9,11H,1-6H2 |
InChI Key |
XTYWSDUSEXYMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN3CCCC3=C2 |
Origin of Product |
United States |
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